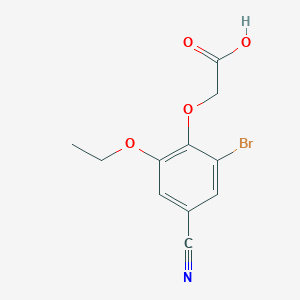
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid is a chemical compound with the molecular formula C11H10BrNO4 and a molecular weight of 300.11 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrNO4/c1-2-16-9-4-7 (5-13)3-8 (12)11 (9)17-6-10 (14)15/h3-4H,2,6H2,1H3, (H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Coupling to Liposomes
One notable application is the synthesis of heterobifunctional cross-linking reagents for coupling peptides to liposomes, a technique crucial for immunization strategies using synthetic peptides. These reagents include compounds with hydrophilic polyoxyethylene chains that improve conjugate accessibility and reduce intrinsic immunogenicity, potentially enhancing the efficacy of synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Antioxidant Activity
Another area of application is in the isolation and characterization of naturally occurring bromophenols with potent antioxidant activities. These compounds, derived from marine algae, exhibit strong free radical scavenging activity, suggesting their potential in preventing oxidative deterioration of food and as natural antioxidants in pharmaceutical formulations (Li, Li, Gloer, & Wang, 2011).
Molecular Characterization
The molecular characterization and analytical evaluation of environmental pollutants and their metabolites also employ derivatives of 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid. For instance, studies on the bacterial metabolites of brominated nonionic surfactant residues have utilized chemical derivatization and degradation combined with mass spectrometry for structural elucidation, highlighting the compound's role in environmental chemistry and toxicology (Fujita, Campbell, Mong, & Reinhard, 2001).
Antimicrobial and Anti-inflammatory Research
Furthermore, the compound and its derivatives are explored for antimicrobial and anti-inflammatory properties. The synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and their evaluation for antimicrobial activities exemplify the potential pharmaceutical applications of these compounds (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Enhancing Chemotherapy Efficacy
Ethacrynic acid, a derivative, has been studied for its ability to enhance the cytotoxicity of chemotherapeutic agents in primary cultures of human tissues, suggesting a potential role in improving cancer treatment outcomes (Nagourney, Messenger, Kern, & Weisenthal, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-bromo-4-cyano-6-ethoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-4H,2,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFDYMXUGXYSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)
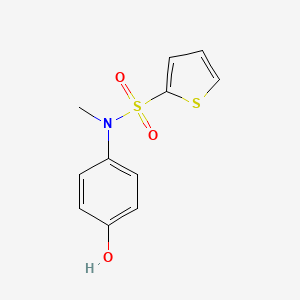
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

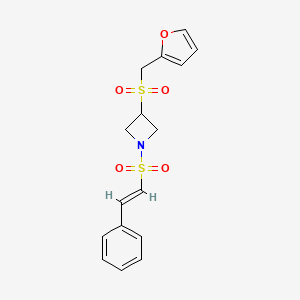
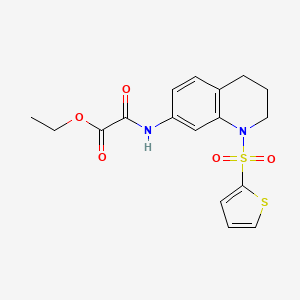
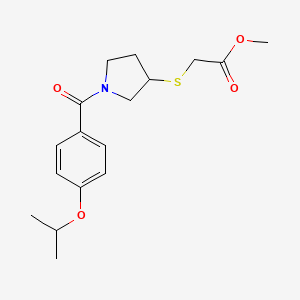
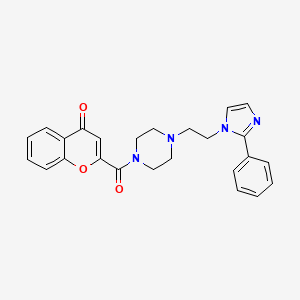
![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)
![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)